2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system with a pyridine ring fused to an imidazole ring, and it features two methyl groups at positions 2 and 8, and an aldehyde group at position 3.
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are the bacteria causing tuberculosis (TB), including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These bacteria are responsible for one of the most deadly infectious diseases worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It shows significant in vitro anti-TB activity against both replicating and non-replicating bacteria . The exact molecular interactions between the compound and its targets are still under investigation.
Biochemical Pathways
It is known that the compound exhibits its anti-tb activity by interfering with the bacteria’s ability to replicate
Result of Action
The result of the compound’s action is a significant reduction in bacterial growth, leading to the potential control and treatment of TB, including MDR-TB and XDR-TB . This makes this compound a promising candidate for further development as an anti-TB drug.
Preparation Methods
The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,8-dimethylimidazo[1,2-a]pyridine with formylating agents under controlled conditions . Industrial production methods often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Scientific Research Applications
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its significant activity against multidrug-resistant tuberculosis.
2,6-Dimethylimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and organic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(6-13)8(2)11-10(7)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJSJTOWNZKNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374395 | |
Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820245-85-0, 820845-85-0 | |
Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 820845-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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